molecular formula C15H16F3N3OS2 B2860917 3-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide CAS No. 392301-17-6

3-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B2860917
CAS No.: 392301-17-6
M. Wt: 375.43
InChI Key: HSJBUZSYNBCWHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C15H16F3N3OS2 and its molecular weight is 375.43. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Compounds containing the 1,3,4-thiadiazole ring have been explored for their anticancer activities. Gomha et al. (2017) synthesized a novel series of pharmacophores containing thiazole and thiadiazole moieties, demonstrating potent anticancer effects against Hepatocellular carcinoma cell lines (HepG-2), with compounds showing IC50 values as low as 1.61 ± 1.92 µg/mL. This research underscores the significance of structural modifications in enhancing the therapeutic potential of thiadiazole derivatives (Gomha et al., 2017).

Molecular Organization and Aggregation Effects

Studies on the molecular organization of compounds related to 3-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide have revealed their aggregation behavior in various solvents and their interaction with lipid bilayers. Matwijczuk et al. (2016) investigated the effects of molecular aggregation of similar compounds, highlighting how the alkyl substituent structure influences aggregation interactions. This research offers valuable insights into the photophysical properties of thiadiazole derivatives and their potential applications in material science and biochemistry (Matwijczuk et al., 2016).

Antimicrobial Activity

Furthermore, derivatives of the 1,3,4-thiadiazole ring have been examined for their antimicrobial properties. Lamani et al. (2009) synthesized novel benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives, showcasing their antibacterial and antifungal activities. This study contributes to the understanding of how structural diversity within thiadiazole compounds can be leveraged to combat microbial infections (Lamani et al., 2009).

Properties

IUPAC Name

3-methyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3OS2/c1-9(2)7-12(22)19-13-20-21-14(24-13)23-8-10-3-5-11(6-4-10)15(16,17)18/h3-6,9H,7-8H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJBUZSYNBCWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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